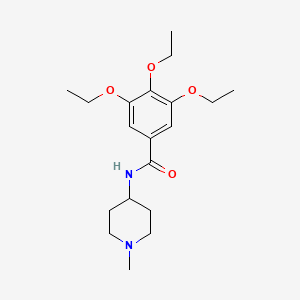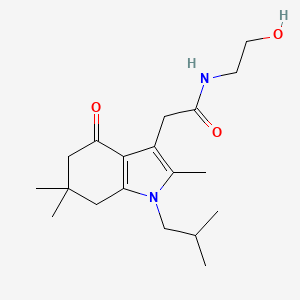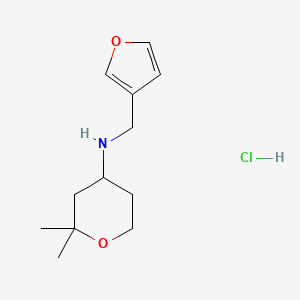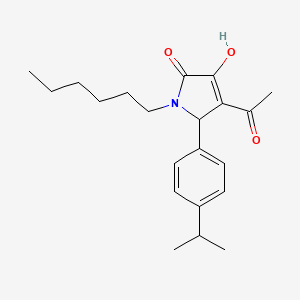
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide, also known as TEMB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. TEMB is a derivative of the benzamide class of compounds, which have been shown to have a wide range of biological activities, including antipsychotic, neuroprotective, and analgesic effects. In
作用机制
The exact mechanism of action of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide is not fully understood, but it is believed to act on multiple targets in the body. One proposed mechanism is through the modulation of dopamine receptors in the brain, which may contribute to its neuroprotective and analgesic effects. This compound has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. In animal models, this compound has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective and analgesic effects. It has also been shown to decrease inflammation and oxidative stress, which may contribute to its anti-tumor effects.
实验室实验的优点和局限性
One advantage of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide is its relatively simple synthesis method, which makes it accessible for laboratory research. However, one limitation is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide. One area of research is in the development of more selective and potent derivatives of this compound, which may have improved therapeutic potential. Another area of research is in the investigation of its potential as a treatment for other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential as a therapeutic agent. Its neuroprotective, analgesic, and anti-tumor effects make it a promising candidate for further research and development. While there are still limitations and unknowns surrounding its safety and efficacy, the future of this compound as a therapeutic agent looks bright.
合成方法
The synthesis of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 3,4,5-triethoxybenzoyl chloride with 1-methyl-4-piperidone in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been studied for its potential as a therapeutic agent in a variety of research areas, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease. It has also been studied for its potential as an analgesic agent, with promising results in animal models of pain. In cancer research, this compound has been shown to have anti-tumor effects, particularly in the treatment of breast cancer.
属性
IUPAC Name |
3,4,5-triethoxy-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-5-23-16-12-14(13-17(24-6-2)18(16)25-7-3)19(22)20-15-8-10-21(4)11-9-15/h12-13,15H,5-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXITIHIIXOLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)

![4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5137828.png)

![N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5137841.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137850.png)

![2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5137875.png)
![4-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B5137899.png)
![2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5137906.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)
![7-benzoyl-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5137920.png)
